molecular formula C13H18BN3O2S B6342299 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1260152-83-7

2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342299
CAS No.: 1260152-83-7
M. Wt: 291.2 g/mol
InChI Key: NVZYKGFAJGDOAG-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has garnered attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is characterized by the presence of a pyrazole ring, a thiazole ring, and a boronic ester group, which collectively contribute to its reactivity and versatility in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester typically involves the formation of the boronic ester group through the reaction of a boronic acid with pinacol. One common method involves the use of 4-methyl-1H-pyrazole and thiazole-4-boronic acid as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester is primarily involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is widely used for the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, toluene).

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).

Major Products

The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester is used as a reagent in the synthesis of various heterocyclic compounds. Its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling makes it a valuable tool for constructing complex molecular architectures .

Biology and Medicine

Its derivatives have been investigated for their activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and fine chemicals. Its role in the production of pharmaceuticals and agrochemicals highlights its importance in large-scale chemical manufacturing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester offers unique reactivity due to the presence of both pyrazole and thiazole rings. This dual functionality can enhance its utility in the synthesis of diverse chemical entities, providing a broader scope of applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2S/c1-9-6-15-17(7-9)11-16-10(8-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZYKGFAJGDOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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